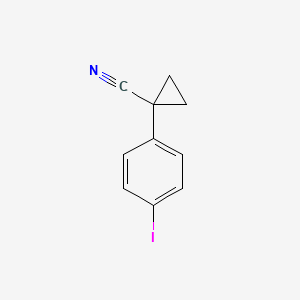

1-(4-Iodophenyl)cyclopropanecarbonitrile

Description

Contextualizing Cyclopropane (B1198618) Derivatives in Contemporary Organic Chemistry Research

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activities. rsc.org Its inherent ring strain (approximately 27.5 kcal/mol) and unique bonding characteristics, which confer properties akin to a carbon-carbon double bond, make it a valuable building block for synthetic chemists. rsc.orgatlantis-press.com In medicinal chemistry, the cyclopropyl (B3062369) group is frequently employed as a bioisostere for other functionalities, such as vinyl or gem-dimethyl groups, to enhance metabolic stability, improve potency, and lock molecules into their bioactive conformations. unl.ptnih.gov

The utility of cyclopropane derivatives extends to their role as versatile synthetic intermediates. atlantis-press.com The strain energy of the ring can be harnessed to drive ring-opening and ring-expansion reactions, providing access to more complex molecular architectures. atlantis-press.com Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized cyclopropanes remains an active and important area of research. researchgate.net Compounds bearing aryl and cyclopropane groups, in particular, are attractive motifs for medicinal chemists due to the combination of the aromatic scaffold and the unique properties of the cyclopropyl ring. unl.pt

The Role and Significance of Aryl Iodides in Advanced Synthetic Methodologies

Aryl halides are fundamental precursors for a multitude of metal-catalyzed cross-coupling reactions, which are cornerstone technologies for the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.combeilstein-journals.org Among the common aryl halides (iodides, bromides, chlorides), aryl iodides exhibit the highest reactivity in these transformations. This is attributed to the relatively weak carbon-iodine bond, which facilitates the crucial oxidative addition step in catalytic cycles, particularly those involving palladium catalysts. rsc.org

This enhanced reactivity makes aryl iodides the substrates of choice for a wide range of named reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. numberanalytics.comrwth-aachen.de The ability to readily couple aryl iodides with diverse partners—such as boronic acids, alkenes, alkynes, and amines—provides unparalleled flexibility in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnumberanalytics.com The presence of the iodo-substituent on the phenyl ring of 1-(4-Iodophenyl)cyclopropanecarbonitrile thus marks it as a prime candidate for derivatization through these powerful synthetic methods.

Exploration of the Nitrile Functionality in Chemical Transformations and Derivatizations

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis. It serves as a valuable precursor to a range of other important functionalities. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. They can also be reduced to form primary amines, which are key building blocks in many biologically active compounds.

Furthermore, the carbon atom of the nitrile group is electrophilic and can be attacked by organometallic reagents, such as Grignard or organolithium reagents, to form ketones after a hydrolytic workup. d-nb.info This reactivity allows for the construction of more complex carbon skeletons. The synthesis of nitriles can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide salts and the dehydration of primary amides. The combination of a nitrile with a cyclopropane ring, as seen in the parent compound cyclopropanecarbonitrile (B140667), creates a compact and functionalized building block for further synthetic elaboration. nih.gov

Identifying Knowledge Gaps and Future Research Directions Pertaining to this compound

Key areas for investigation include:

Synthesis: Development and optimization of a robust synthetic route to this compound. A plausible approach could involve the cyclopropanation of 4-iodocinnamonitrile or the reaction of a suitable 4-iodophenylacetonitrile (B1295457) derivative.

Reactivity and Derivatization: Systematic exploration of its reactivity. The aryl iodide handle is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents. The nitrile group could be transformed into amines, carboxylic acids, or ketones, providing a diverse library of derivatives.

Medicinal Chemistry Applications: Given that arylcyclopropane motifs are prevalent in medicinal chemistry, synthesizing a library of derivatives from this compound for biological screening is a logical next step. unl.ptnih.gov Its structural analogs have been investigated as intermediates for compounds targeting various biological systems. beilstein-journals.orgatlantis-press.com

The table below summarizes the potential utility of each functional moiety within the target compound, highlighting its synthetic potential.

| Functional Moiety | Class | Key Potential Reactions | Potential Products |

| Iodophenyl | Aryl Halide | Suzuki Coupling, Sonogashira Coupling, Heck Coupling, Buchwald-Hartwig Amination | Biaryls, Arylalkynes, Stilbenes, Arylamines |

| Cyclopropane | Strained Ring | Ring-opening reactions | Functionalized alkyl chains |

| Nitrile | Cyano Group | Hydrolysis, Reduction, Grignard/Organolithium Addition | Carboxylic acids, Amides, Primary amines, Ketones |

Further research into this molecule could yield valuable building blocks for drug discovery and materials science, leveraging the combined reactivity of its three distinct functional groups. The table below provides physical property data for the parent scaffold, cyclopropanecarbonitrile, to offer a baseline for future comparative studies.

| Property | Value |

| Molecular Formula | C4H5N |

| Molecular Weight | 67.09 g/mol |

| IUPAC Name | cyclopropanecarbonitrile |

| Canonical SMILES | C1CC1C#N |

| InChIKey | AUQDITHEDVOTCU-UHFFFAOYSA-N |

Data sourced from PubChem CID 79637. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-iodophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYALZYNMNOTLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276110 | |

| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-79-5 | |

| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Iodophenyl Cyclopropanecarbonitrile and Its Analogues

Established Synthetic Pathways to Substituted Cyclopropanecarbonitriles

The synthesis of cyclopropanecarbonitriles, valued as versatile building blocks in medicinal chemistry, is approached through several established pathways. acs.org These methods primarily involve the construction of the three-membered ring from acyclic precursors.

A prominent method is the Michael-initiated ring closure (MIRC). This transition-metal-free approach involves the reaction of a compound with an active methylene (B1212753) group, such as a 2-arylacetonitrile, with an activated alkene, like an α-bromoenitrile. nih.govrsc.org The reaction proceeds via a tandem Michael-type addition followed by an intramolecular cyclization, typically promoted by a base like cesium carbonate (Cs₂CO₃). nih.govrsc.org This method is advantageous due to its use of readily available substrates and mild, operationally simple conditions. nih.govrsc.org

Another classical approach involves the cyclopropanation of alkenes using diazo compounds, often catalyzed by transition metals. nih.govrsc.org Specifically, diazoacetonitriles have been employed in transition-metal-catalyzed olefin functionalization to produce nitrile-substituted cyclopropanes. nih.govrsc.org

Furthermore, palladium-catalyzed reactions have emerged as a powerful tool. One such strategy is the direct cyanoesterification of cyclopropenes, which provides a highly atom-economic and scalable route to polysubstituted cyclopropanecarbonitriles. acs.orgnih.gov

The following table summarizes key features of these established synthetic pathways.

| Synthetic Pathway | Key Reagents/Catalysts | Mechanism | Advantages |

| Michael-Initiated Ring Closure (MIRC) | Base (e.g., Cs₂CO₃), 2-arylacetonitrile, α-bromoenitrile | Tandem Michael addition and intramolecular cyclization nih.govrsc.org | Transition-metal-free, readily accessible substrates, simple operation nih.govrsc.org |

| Alkene Cyclopropanation | Diazoacetonitrile, Transition metal catalyst (e.g., Rh, Cu) | Carbene transfer to an olefin | Direct protocol for preparation nih.govrsc.org |

| Palladium-Catalyzed Cyanoesterification | Pd₂(dba)₃, Xantphos, Ethyl cyanoformate | Direct cyanoesterification of cyclopropenes | High atom economy, scalability, mild conditions, good functional group tolerance organic-chemistry.org |

Strategies for Regioselective Halogenation and Introduction of the Aryl Iodide Moiety

Introducing the iodo group at the specific para-position of the phenyl ring is a critical step in the synthesis of 1-(4-Iodophenyl)cyclopropanecarbonitrile. The most direct strategy involves utilizing a starting material that already contains the iodo-aryl moiety. Syntheses can commence from precursors such as 4-iodobenzaldehyde (B108471) or 4-iodophenylacetonitrile (B1295457), which then undergo cyclopropane (B1198618) ring formation as described in the pathways above. This approach ensures perfect regiochemical control.

Alternatively, direct halogenation of a pre-formed phenylcyclopropanecarbonitrile ring can be considered. Electrophilic aromatic substitution is the guiding principle for such a transformation. Mild and regioselective methods for the iodination of arenes have been developed. One effective system employs N-iodosuccinimide (NIS) as the iodine source in hexafluoroisopropanol (HFIP). organic-chemistry.orgdocumentsdelivered.com HFIP, a highly polar, non-nucleophilic solvent, activates the N-halosuccinimide, facilitating efficient halogenation under mild conditions, often without the need for an additional catalyst. organic-chemistry.org This method offers high yields and excellent regioselectivity for a broad range of aromatic compounds. organic-chemistry.orgnih.gov For phenylcyclopropanecarbonitrile, the cyclopropyl (B3062369) group would likely direct iodination to the para position, although a mixture of ortho and para isomers is possible.

A one-pot halogenation followed by a cross-coupling reaction, such as the Suzuki coupling, has also been demonstrated, showcasing the versatility of these halogenation methods for further molecular elaboration. organic-chemistry.orgdocumentsdelivered.com

Development of Novel Synthetic Approaches for this compound

While a dedicated synthetic route for this compound is not extensively detailed in singular reports, its synthesis can be logically constructed from modern methodologies. A highly plausible and efficient approach would be a phase-transfer catalyzed reaction between 4-iodophenylacetonitrile and 1,2-dibromoethane. This method, a variation of the MIRC principle, uses a base and a phase-transfer catalyst to facilitate the dialkylation of the active methylene carbon, leading directly to the desired 1-aryl-1-cyanocyclopropane structure.

Another novel approach adapts the base-promoted reaction of 2-arylacetonitriles. nih.govrsc.org In this case, 4-iodophenylacetonitrile would serve as the Michael donor. Its reaction with an appropriate Michael acceptor like α-bromoacrylonitrile under basic conditions would yield the target compound through an intramolecular nucleophilic substitution.

A synthesis for the related compound 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile starts from 4-nitrobenzaldehyde. atlantis-press.comatlantis-press.com This suggests a viable strategy for this compound could begin with 4-iodobenzaldehyde, followed by steps to introduce the nitrile and form the cyclopropane ring.

Catalytic Synthesis of Cyclopropane Rings with Nitrile Functionality

Catalysis offers powerful advantages in terms of efficiency, selectivity, and sustainability for the synthesis of cyclopropane rings bearing a nitrile group. Both transition-metal catalysis and biocatalysis have been successfully applied.

Palladium catalysis has been employed in the direct cyanoesterification of cyclopropenes using ethyl cyanoformate as a bifunctional reagent. organic-chemistry.org This reaction, catalyzed by a system like Pd₂(dba)₃/Xantphos, proceeds under mild conditions and demonstrates broad substrate scope, tolerating various aryl, alkyl, and heteroaryl substituents. organic-chemistry.org

Biocatalysis presents a green and highly selective alternative. Engineered variants of myoglobin (B1173299) (Mb) have been shown to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile. rochester.edunih.gov This chemo-biocatalytic strategy provides access to enantiopure nitrile-substituted cyclopropanes with high turnover numbers and on a preparative scale. rochester.edu The reaction is often performed in a compartmentalized system where the potentially hazardous diazoacetonitrile is generated in situ. rochester.edu

Other metal-catalyzed approaches include the use of rhodium(II) catalysts, which react with N-sulfonyl 1,2,3-triazoles and olefins to produce cyclopropane derivatives. organic-chemistry.org Furthermore, nickel-catalyzed cross-coupling reactions have been explored for constructing arylcyclopropanes, where mechanistic studies point to a Ni(I)/Ni(III) catalytic cycle. acs.org

The table below compares different catalytic systems.

| Catalytic System | Catalyst | Key Reagents | Key Feature | Reference |

| Palladium Catalysis | Pd₂(dba)₃ / Xantphos | Cyclopropenes, Ethyl cyanoformate | Highly diastereoselective cyanoesterification | organic-chemistry.org |

| Biocatalysis | Engineered Myoglobin (e.g., Mb(H64V,V68A)) | Olefins, Diazoacetonitrile | Highly enantioselective; green chemistry | rochester.edunih.gov |

| Rhodium Catalysis | Rhodium(II) complexes | Olefins, N-sulfonyl 1,2,3-triazoles | Forms rhodium(II) azavinyl carbenes as intermediates | organic-chemistry.org |

| Nickel Catalysis | Ni complex | Activated cyclopropanols, Aryl electrophiles | Radical mechanism via Ni(I)/Ni(III) cycle for C-O arylation | acs.org |

Stereoselective Synthesis of Cyclopropane Carbonitrile Derivatives

Control of stereochemistry is paramount when synthesizing molecules for biological applications. Significant progress has been made in the stereoselective synthesis of cyclopropane carbonitriles, achieving high levels of both diastereoselectivity and enantioselectivity.

Diastereoselective Synthesis: The palladium-catalyzed cyanoesterification of cyclopropenes is notable for its excellent diastereoselectivity, often achieving diastereomeric ratios (d.r.) greater than 20:1. organic-chemistry.org This allows for the preferential formation of one diastereomer when multiple stereocenters are created in the reaction. Similarly, base-promoted MIRC reactions can also exhibit diastereoselectivity, with the cis or trans relationship between substituents on the cyclopropane ring being influenced by the reaction conditions and substrates. nih.govrsc.org

Enantioselective Synthesis: For the synthesis of single enantiomers, biocatalytic methods have proven superior. The use of engineered myoglobin variants for the cyclopropanation of a broad range of olefins with diazoacetonitrile achieves exceptional enantiomeric excess (ee), with reported values up to 99.9% ee. rochester.edunih.gov This method provides a practical and scalable route to enantiopure cyclopropanes. rochester.edu Chemical catalysis has also achieved high enantioselectivity. For instance, rhodium(II) catalysts with chiral ligands can mediate reactions between diazo compounds and olefins to produce cyclopropanes with excellent enantioselectivity. organic-chemistry.org

Mechanistic Insights into the Formation Reactions of this compound

Understanding the reaction mechanisms is key to optimizing existing synthetic methods and developing new ones. For the synthesis of this compound and its analogues, several mechanisms are relevant.

In the base-promoted MIRC reaction, the mechanism is a two-step sequence. nih.govrsc.org First, a base deprotonates the α-carbon of the 2-arylacetonitrile (e.g., 4-iodophenylacetonitrile), creating a carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor) in a conjugate addition. The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the newly formed enolate or a reprotonated carbanion displaces a leaving group (like a bromide) to close the three-membered ring. nih.gov

For transition-metal-catalyzed cyclopropanations with diazo compounds, the mechanism generally involves the formation of a metal carbene intermediate. The catalyst reacts with the diazo compound to eliminate dinitrogen gas and form the reactive metal carbene. This species then transfers the carbene fragment to an olefin in a concerted or stepwise fashion to yield the cyclopropane product. rochester.edu

In the myoglobin-catalyzed reaction, the heme cofactor is the active site. It is believed to react with diazoacetonitrile to form an iron-porphyrin carbene intermediate, which then undergoes the stereoselective carbene transfer to the olefin substrate. nih.gov

The nickel-catalyzed C(sp³)–O arylation, which can form arylcyclopropanes, operates through a radical mechanism. Mechanistic studies suggest a Ni(I)/Ni(III) catalytic cycle is operative, which is distinct from the polar two-electron pathways often seen in palladium catalysis. acs.org

Reactivity and Transformational Studies of 1 4 Iodophenyl Cyclopropanecarbonitrile

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine (C-I) bond in 1-(4-Iodophenyl)cyclopropanecarbonitrile is the weaker point in the aryl system, making it a prime site for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. nobelprize.org The aryl iodide in the target molecule is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. mdpi.com For this compound, this reaction would yield 1-(biphenyl-4-yl)cyclopropanecarbonitrile derivatives. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine (B1218219) ligand (e.g., SPhos, PPh₃). nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine. This transformation would convert this compound into various 1-(4-(alkynyl)phenyl)cyclopropanecarbonitrile products, which are valuable precursors for more complex molecules.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new substituted alkene. wikipedia.orgmdpi.com The process involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. organic-chemistry.orglibretexts.org This would allow for the introduction of a vinyl group at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgrug.nl The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like XPhos), and a base (e.g., NaOt-Bu, K₃PO₄). beilstein-journals.orgorganic-chemistry.orgnih.gov This reaction would convert this compound into various N-aryl amine derivatives.

Copper-Catalyzed Coupling and Functionalization Reactions

While palladium catalysis is prevalent, copper-catalyzed reactions, such as the Ullmann coupling, offer a classical and often complementary approach for forming aryl-aryl or aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures to form a biaryl. organic-chemistry.org Modern variations allow for cross-coupling of aryl halides with alcohols, amines, and thiols under milder conditions, often using copper(I) salts (e.g., CuI) and ligands like phenanthroline or N,N-dimethylglycine. nih.govresearchgate.net For this compound, these methods could be employed to synthesize diaryl ethers or N-aryl products.

Nucleophilic Aromatic Substitution on the Iodophenyl Ring

Nucleophilic aromatic substitution (SₙAr) typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org The aryl ring in this compound is not strongly activated; the cyclopropanecarbonitrile (B140667) moiety is only moderately electron-withdrawing. Therefore, classical SₙAr reactions with nucleophiles like alkoxides or amines are generally not feasible under standard conditions. libretexts.org

However, recent advancements have shown that SₙAr can occur on non-activated aryl halides through alternative mechanisms. rsc.org For instance, certain reactions may proceed through a concerted SₙAr pathway, which does not require the formation of a stable Meisenheimer complex and is less dependent on strong ring activation. nih.gov Additionally, photochemical methods using a potent organic photoredox catalyst can facilitate SₙAr on unactivated aryl halides by generating highly reactive cationic radical intermediates. researchgate.net

Radical Functionalization of the Aryl Iodide Bond

The C-I bond can be cleaved homolytically to generate an aryl radical, which can then participate in a variety of transformations. This can be achieved through several methods, including the use of radical initiators, transition-metal catalysis, or photoredox catalysis. semanticscholar.org

Visible-light photoredox catalysis has emerged as a particularly mild and powerful tool for generating aryl radicals from aryl iodides. researchgate.net A photocatalyst, upon absorbing light, can reduce the aryl iodide to a radical anion, which then fragments to produce the aryl radical and an iodide ion. This aryl radical can be trapped by various partners. For example, in a multicomponent reaction, it can add to an olefin, with the resulting alkyl radical being trapped by molecular oxygen to yield hydroxyarylation products. nih.gov This approach offers a pathway to functionalize the 4-position of the phenyl ring while being tolerant of various functional groups. researchgate.net

Reactions of the Cyclopropane (B1198618) Ring System

The three-membered ring of cyclopropane is highly strained and can undergo ring-opening reactions. bohrium.com In this compound, the ring is classified as a "donor-acceptor" cyclopropane (DAC). The phenyl group acts as an electron donor, and the nitrile group acts as an electron acceptor. This "push-pull" electronic arrangement polarizes and weakens the bond between the two substituted carbons, making the ring susceptible to cleavage. scispace.comnih.gov

Ring-Opening Reactions (e.g., via nucleophilic attack, electrophilic activation, or radical pathways)

The opening of the DAC ring typically leads to 1,3-difunctionalized products, which are valuable synthetic intermediates. rsc.orgthieme-connect.com

Nucleophilic Attack and Electrophilic Activation: The ring-opening is often initiated by an electrophile, such as a Lewis acid or a Brønsted acid, which coordinates to the electron-withdrawing nitrile group. bohrium.comscilit.com This coordination enhances the polarization of the cyclopropane ring, activating it towards attack by a nucleophile. rsc.org The nucleophile attacks the benzylic carbon in an Sₙ2-like fashion, leading to the cleavage of the distal C-C bond and forming a 1,3-difunctionalized open-chain product. researchgate.net A wide range of nucleophiles, including amines, indoles, and active methylene (B1212753) compounds, can participate in these reactions. thieme-connect.comresearchgate.net A recent approach also demonstrates ring-opening under basic conditions by enhancing the donor properties of the aryl group. rsc.org

Radical Pathways: The cyclopropane ring can also be opened via radical mechanisms. nih.govbeilstein-journals.orgnih.gov This can be achieved through oxidative processes, often mediated by transition metals or photoredox catalysts. researchgate.net For instance, single-electron oxidation of the aryl ring can generate a radical cation, which weakens the cyclopropane C-C bonds and facilitates ring-opening to form a distonic radical cation. researchgate.net This intermediate can then be trapped by nucleophiles. Visible-light-mediated photoredox catalysis provides a modern, metal-free avenue for these transformations, allowing for stereo- and regio-controlled ring-openings under mild conditions. researchgate.netnih.gov

Thermal and Photochemical Rearrangements of the Cyclopropane Core

The cyclopropane ring in this compound is a strained three-membered ring that can undergo rearrangements under thermal and photochemical conditions, typically leading to more stable isomeric structures.

Thermal Rearrangements: Aryl-substituted cyclopropanes are known to undergo thermal rearrangements, often involving homolytic cleavage of a carbon-carbon bond within the cyclopropane ring to form a diradical intermediate. For this compound, heating could potentially lead to the formation of a 1,3-diradical. The subsequent reaction pathways for this intermediate would be influenced by the phenyl and nitrile substituents. Based on studies of similar 1-arylcyclopropanes, potential rearrangement products could include substituted indanes or other aromatic compounds, although the specific products for this iodo-substituted compound have not been reported.

Photochemical Rearrangements: Photochemical excitation of aryl cyclopropanes can also induce ring-opening and rearrangement. The presence of the iodophenyl group, a chromophore, suggests that the molecule would absorb UV light, leading to an excited state. This excited state could then undergo transformations such as cis-trans isomerization (if applicable to substituted cyclopropanes) or more complex skeletal rearrangements. For instance, photochemical reactions of some aryl cyclopropanes are known to yield butenes and other rearranged products via radical pathways.

Strain-Release Functionalizations of the Cyclopropane Moiety

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, which are driven by the release of this strain energy. These reactions can be initiated by various reagents and conditions, leading to the formation of functionalized acyclic products.

Reductive Ring Opening: Treatment with reducing agents, particularly under conditions that favor single-electron transfer (SET), can lead to the reductive cleavage of the cyclopropane ring. For this compound, this could potentially result in the formation of a substituted propane (B168953) derivative. The regioselectivity of the ring opening would be influenced by the electronic effects of the iodophenyl and nitrile groups.

Oxidative Ring Opening: Oxidative cleavage of the cyclopropane ring is another potential transformation. Reagents such as certain metal salts can oxidize the cyclopropane ring, leading to 1,3-difunctionalized products. The nature of the products would depend on the specific oxidant and reaction conditions used.

Table 1: Potential Strain-Release Functionalizations of this compound (Hypothetical)

| Reaction Type | Reagents | Potential Product(s) |

| Reductive Ring Opening | Na, NH₃ (l) | Substituted propanes |

| Oxidative Ring Opening | Ce(IV) salts, O₂ | 1,3-Difunctionalized propanes |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., Grignard reagents) | Functionalized butanenitriles |

Note: This table is illustrative of potential reactions based on the general reactivity of substituted cyclopropanes. Specific experimental data for this compound is not available.

Transformations of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including reduction, nucleophilic addition, hydrolysis, and cycloaddition.

Chemical Reduction to Amines or Aldehydes

The nitrile group of this compound is expected to be readily reducible to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. This reaction proceeds via the addition of hydride ions to the carbon-nitrogen triple bond. It is anticipated that this compound would react with LiAlH₄ to yield [1-(4-iodophenyl)cyclopropyl]methanamine.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon workup to afford the corresponding aldehyde, in this case, 1-(4-iodophenyl)cyclopropanecarbaldehyde.

Table 2: Expected Products from the Reduction of this compound

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH₄) | [1-(4-Iodophenyl)cyclopropyl]methanamine |

| Diisobutylaluminium hydride (DIBAL-H) | 1-(4-Iodophenyl)cyclopropanecarbaldehyde |

Note: The products listed are based on the known reactivity of nitriles with these reducing agents.

Nucleophilic Addition Reactions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This is a common method for the formation of new carbon-carbon bonds.

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile group of this compound. This addition would form an intermediate imine anion, which upon acidic workup, would hydrolyze to a ketone. For example, reaction with methylmagnesium bromide would be expected to yield 1-(1-(4-iodophenyl)cyclopropyl)ethan-1-one.

Hydrolysis to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This is a fundamental transformation of the nitrile group.

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid, such as sulfuric acid or hydrochloric acid, is expected to yield 1-(4-iodophenyl)cyclopropanecarboxylic acid and an ammonium (B1175870) salt. The reaction proceeds through the formation of an intermediate amide.

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base, such as sodium hydroxide, would also lead to the formation of the carboxylic acid, initially as its carboxylate salt. Subsequent acidification of the reaction mixture would then provide 1-(4-iodophenyl)cyclopropanecarboxylic acid. Ammonia is evolved as a byproduct in this process.

Cycloaddition Reactions Involving the Nitrile Triple Bond

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, leading to the formation of heterocyclic compounds.

For instance, nitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form tetrazoles. It is conceivable that this compound could react with an azide, such as sodium azide, in the presence of a Lewis acid to form the corresponding 5-substituted tetrazole. Other cycloaddition reactions, such as [2+2+2] cycloadditions with alkynes catalyzed by transition metals, could also be potential, though likely more complex, transformations.

Multi-Component and Cascade Reactions Utilizing this compound

This compound is a promising substrate for multi-component and cascade reactions, largely owing to the presence of the aryl iodide moiety, which can readily undergo oxidative addition in palladium-catalyzed cycles. This initiation step can be followed by a series of intramolecular or intermolecular reactions involving the cyclopropane ring and the nitrile group, or other externally introduced reactants.

One potential cascade pathway involves an initial Heck-type reaction followed by a cyclization. For instance, in a reaction with an alkene, the aryl iodide would first couple with the alkene under palladium catalysis. The resulting intermediate could then undergo an intramolecular reaction involving the cyclopropanecarbonitrile moiety to form more complex polycyclic or spirocyclic structures.

Another plausible multi-component reaction could involve a palladium-catalyzed coupling of the aryl iodide with an alkyne and another nucleophile in a one-pot synthesis. The resulting intermediate could then be poised for a subsequent cyclization or rearrangement involving the cyclopropane ring.

Table 1: Plausible Multi-Component Reactions Involving this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Plausible Reaction Type |

| This compound | Alkene | Pd(OAc)₂ / Ligand | Polycyclic Compound | Heck-Cyclization Cascade |

| This compound | Alkyne, Amine | PdCl₂(PPh₃)₂ / CuI | Substituted Indole | Sonogashira-Cyclization |

| This compound | Carbon Monoxide, Alcohol | Pd(OAc)₂ / dppf | Ester-Functionalized Biaryl | Carbonylative Coupling |

Detailed Mechanistic Investigations of Key Transformation Pathways

The mechanistic pathways of transformations involving this compound are predicated on the well-established principles of palladium catalysis and the reactivity of strained ring systems.

A key mechanistic step in many potential transformations is the oxidative addition of the carbon-iodine bond to a low-valent palladium(0) species, forming an arylpalladium(II) intermediate. This is a common initiating step in a vast number of cross-coupling reactions.

Carbopalladation: The arylpalladium species can add across a double or triple bond of a reaction partner, such as an alkene or alkyne.

Migratory Insertion: In the presence of carbon monoxide, migratory insertion can lead to the formation of an acylpalladium complex, which can then be trapped by a nucleophile.

Reductive Elimination: This is typically the final step, where a new carbon-carbon or carbon-heteroatom bond is formed, and the palladium(0) catalyst is regenerated.

A particularly interesting mechanistic aspect to consider is the potential for the cyclopropane ring to participate in the reaction cascade. After the initial oxidative addition, the arylpalladium(II) intermediate could undergo an intramolecular reaction where the palladium center interacts with the strained cyclopropane ring. This could lead to a ring-opening of the cyclopropane, forming a more complex palladacycle. Subsequent reductive elimination would then yield a polycyclic product.

Table 2: Key Mechanistic Steps in a Hypothetical Palladium-Catalyzed Cascade Reaction

| Step | Description | Intermediate |

| 1. Oxidative Addition | The C-I bond of this compound adds to a Pd(0) catalyst. | Arylpalladium(II) Halide Complex |

| 2. Carbopalladation | The arylpalladium(II) complex adds across an alkene. | Alkylpalladium(II) Complex |

| 3. Intramolecular Cyclization | The palladium center interacts with the cyclopropane ring, leading to ring opening. | Palladacycle |

| 4. Reductive Elimination | Formation of a new C-C bond and regeneration of the Pd(0) catalyst. | Polycyclic Product |

The nitrile group can also play a crucial role in the reaction mechanism, potentially acting as a directing group or participating in cyclization steps to form nitrogen-containing heterocycles. The specific reaction conditions, including the choice of ligand, base, and solvent, would be critical in directing the reaction towards a specific mechanistic pathway and ultimately, the desired product.

Computational and Theoretical Investigations of 1 4 Iodophenyl Cyclopropanecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(4-Iodophenyl)cyclopropanecarbonitrile, such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to elucidate its electronic structure. Key parameters that would be investigated include the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Analysis of the bonding would focus on the unique strained cyclopropane (B1198618) ring, the phenyl ring, the carbon-iodine bond, and the nitrile group. The results would likely be presented in a table summarizing key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's geometry.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily centered around the rotation of the phenyl group relative to the cyclopropane ring. A conformational analysis would map the potential energy surface associated with this rotation to identify the most stable conformations (energy minima) and the transition states between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

A potential energy surface map would visually represent the energy changes as a function of the dihedral angle between the two rings, and a data table would list the relative energies of the identified conformers.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT studies could be employed to explore various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or reactions involving the nitrile group. These studies would aim to identify the transition state structures and calculate the activation energies for different reaction pathways.

Detailed findings would typically be presented in reaction energy profile diagrams and tables summarizing the energies of reactants, transition states, and products, offering insights into the kinetics and thermodynamics of potential transformations.

In Silico Prediction of Reactivity and Selectivity

Building upon the electronic structure and mechanistic studies, in silico models can predict the reactivity and selectivity of this compound. This could involve calculating reactivity indices, such as Fukui functions or local softness, to identify the most reactive sites within the molecule for electrophilic or nucleophilic attack. Such predictions are invaluable for guiding synthetic efforts and understanding the chemical behavior of the compound.

A data table could summarize the calculated values of these reactivity indices for each atom in the molecule, providing a quantitative measure of its reactivity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, particularly in various solvents. MD simulations can reveal how solvent molecules interact with the solute and influence its conformational preferences and dynamics over time. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

The results of such simulations could include radial distribution functions to show the structuring of solvent molecules around the solute and analyses of conformational transitions over the simulation time, which could be summarized in graphical and tabular formats.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research Contexts

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For 1-(4-Iodophenyl)cyclopropanecarbonitrile (C₁₀H₈IN), the theoretical exact mass can be calculated and compared against the experimental value, typically within a few parts per million (ppm), to validate its molecular formula.

Expected HRMS Data: The primary ion observed would be the molecular ion [M]⁺• or the protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₈IN

Theoretical Exact Mass ([M]⁺•): 268.9752 g/mol

Theoretical Exact Mass ([M+H]⁺): 269.9830 g/mol

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the molecule's structure by breaking it down into smaller, characteristic fragments. The fragmentation pattern is dictated by the relative strengths of chemical bonds and the stability of the resulting ions and neutral losses.

Predicted Fragmentation Pathway: The fragmentation of this compound would likely proceed through several key pathways:

Loss of Iodine: A common fragmentation for iodo-aromatic compounds is the cleavage of the C-I bond, which would result in a fragment corresponding to the [M-I]⁺ ion.

Loss of the Cyano Group: Cleavage of the bond between the cyclopropane (B1198618) ring and the nitrile group could lead to the loss of a cyanide radical (•CN), resulting in an [M-CN]⁺ fragment.

Fragmentation of the Cyclopropane Ring: The strained cyclopropane ring can undergo cleavage, leading to various smaller fragments.

Benzylic Cleavage: The bond between the phenyl ring and the cyclopropane ring is a likely point of cleavage, leading to ions such as the iodophenyl cation or the cyclopropanecarbonitrile (B140667) cation.

Interactive Data Table: Predicted HRMS Fragmentation for C₁₀H₈IN

| Fragment Ion Structure | Proposed Formula | Theoretical m/z | Description of Neutral Loss |

|---|---|---|---|

| [C₁₀H₈IN]⁺• | C₁₀H₈IN | 268.9752 | Molecular Ion |

| [C₁₀H₈N]⁺ | C₁₀H₈N | 142.0657 | Loss of Iodine radical (•I) |

| [C₉H₈I]⁺ | C₉H₈I | 242.9721 | Loss of Cyanide radical (•CN) |

| [C₆H₄I]⁺ | C₆H₄I | 202.9412 | Cleavage of the cyclopropyl (B3062369) group |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR provides information about the chemical environment, connectivity, and number of protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and cyclopropyl protons.

Aromatic Protons: The 1,4-disubstituted (para) phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the iodine atom will be shifted downfield compared to the protons ortho to the cyclopropyl group due to the electron-withdrawing nature of iodine.

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet system, typically in the upfield region of the spectrum. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon atom bonded to the iodine (ipso-carbon) will appear at a characteristically upfield-shifted position due to the heavy atom effect. The other aromatic carbons will appear in the typical aromatic region (120-150 ppm).

Cyclopropyl Carbons: The spectrum will show signals for the methylene (B1212753) carbons (CH₂) of the ring and the quaternary carbon attached to the phenyl ring and nitrile group.

Nitrile Carbon: The carbon of the nitrile group (C≡N) will appear significantly downfield, typically above 115 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ Based on data for analogous compounds like 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile and cyclopropane. docbrown.infochemicalbook.com

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic H (ortho to I) | ~ 7.7 (d) | C-I (ipso) | ~ 95 |

| Aromatic H (ortho to C₃H₄CN) | ~ 7.4 (d) | C-CN (ipso) | ~ 140 |

| Cyclopropyl CH₂ | ~ 1.4-1.8 (m) | Aromatic CH | ~ 128-138 |

| Quaternary Cyclopropyl C | ~ 20 | ||

| Cyclopropyl CH₂ | ~ 15-20 | ||

| Nitrile (C≡N) | ~ 120 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

Key Vibrational Modes for this compound:

C≡N Stretch: The nitrile group exhibits a strong, sharp absorption in the IR spectrum and a strong signal in the Raman spectrum, typically in the range of 2220-2260 cm⁻¹. nist.gov

Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.

Aromatic C=C Bending: Characteristic absorptions for the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ region. The substitution pattern (1,4-disubstituted) can be confirmed by the pattern of overtone bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Cyclopropyl C-H Stretch: These stretches are also found in the 2900-3100 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 480-610 cm⁻¹, and is often weak.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| Cyclopropyl C-H Stretch | 2950-3050 | Medium | Strong |

| C≡N Stretch | 2230-2250 | Strong, Sharp | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium-Strong | Strong |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, one can obtain detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Structural Features from Crystallography:

Confirmation of Connectivity: The technique would definitively confirm the covalent bonding arrangement of all atoms.

Bond Lengths and Angles: Precise measurements of the C-I, C-C, and C-N bond lengths and the angles within the cyclopropyl and phenyl rings would be obtained. The strained nature of the cyclopropane ring would be evident in its bond angles, which deviate significantly from the ideal sp³ tetrahedral angle.

Molecular Conformation: The relative orientation of the phenyl ring and the cyclopropane ring would be determined.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or halogen bonding involving the iodine atom, which influence the solid-state properties of the compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of a synthesized compound and for separating it from any starting materials, byproducts, or isomers.

Purity Assessment by HPLC: A reversed-phase HPLC (RP-HPLC) method would likely be developed for this compound. Due to its nonpolar nature, a C18 column would be a suitable stationary phase. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water or an aqueous buffer would be used as the mobile phase.

Detection: A UV detector would be effective, as the iodophenyl moiety is a strong chromophore. The detection wavelength would be set at or near the absorbance maximum of the compound.

Purity Determination: A pure sample would exhibit a single, sharp peak in the chromatogram. The purity can be quantified by measuring the area of the main peak relative to the total area of all peaks.

Isomer Separation: If the synthesis could potentially lead to positional isomers (e.g., 1-(2-iodophenyl) or 1-(3-iodophenyl) derivatives), HPLC would be the method of choice to separate and quantify them. Chiral chromatography could be employed if enantiomers were formed and needed to be separated.

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-250 nm |

| Injection Volume | 10 µL |

This multi-technique approach ensures a rigorous and complete characterization of this compound, confirming its identity, structure, and purity in line with modern research standards.

Synthetic Utility and Applications of 1 4 Iodophenyl Cyclopropanecarbonitrile

As a Building Block in the Synthesis of Complex Organic Molecules

The true utility of 1-(4-iodophenyl)cyclopropanecarbonitrile lies in its capacity to act as a scaffold for constructing more elaborate molecules. The aryl iodide functionality is a key handle for palladium-catalyzed cross-coupling reactions, one of the most powerful C-C bond-forming methods in modern organic chemistry. nih.govwiley-vch.de Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the attachment of a wide variety of organic fragments to the phenyl ring. rwth-aachen.debeilstein-journals.org

For instance, a Suzuki coupling reaction could be employed to link the iodophenyl group with an aryl or vinyl boronic acid, creating a biaryl or styrenyl system with a cyclopropanecarbonitrile (B140667) substituent. This strategy is frequently used in the synthesis of compounds with potential biological activity. nih.govnih.gov Similarly, a Heck reaction could couple the molecule with an alkene, while a Sonogashira reaction would introduce an alkyne moiety, significantly increasing molecular complexity. beilstein-journals.org The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

Precursor to Substituted Cyclopropane-Containing Scaffolds in Academic Research

Substituted cyclopropanes are highly sought-after structural motifs in medicinal chemistry due to their unique conformational properties and ability to act as bioisosteres for other chemical groups. nih.govresearchgate.net this compound serves as an excellent starting point for generating libraries of diverse cyclopropane-containing compounds. rsc.orgnih.gov

The primary route for diversification involves modification at the aryl iodide position through cross-coupling reactions. organic-chemistry.org By varying the coupling partner, researchers can systematically alter the steric and electronic properties of the aryl substituent, which is a common strategy in drug discovery to optimize biological activity. nih.gov

| Reaction Name | Coupling Partner | Catalyst/Conditions | Resulting C-C Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | Aryl-Aryl or Aryl-Vinyl |

| Heck Coupling | Alkene | Pd Catalyst, Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst, Base | Aryl-Alkynyl |

| Negishi Coupling | Organozinc Reagent | Pd or Ni Catalyst | Aryl-Alkyl/Aryl |

Furthermore, the nitrile group itself is a versatile functional handle. nih.gov It can participate in cycloaddition reactions or be transformed into other functional groups, leading to a variety of cyclopropane (B1198618) derivatives that would be difficult to access through other synthetic routes. rsc.orgnih.govrsc.org

Role in the Divergent Synthesis of Functionalized Aryl Systems

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a single starting material. nih.govrsc.org this compound is an ideal substrate for such approaches due to its orthogonal reactive sites: the aryl iodide and the cyclopropanecarbonitrile moiety. nih.gov

A synthetic sequence can begin with a cross-coupling reaction at the iodo position to generate an intermediate. nih.gov From this common intermediate, divergent pathways can be explored by targeting the nitrile or the cyclopropane ring. For example:

Pathway A: The nitrile group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide library through coupling with various amines.

Pathway B: The nitrile group can be reduced to a primary amine, which can then undergo a range of functionalization reactions.

Pathway C: The cyclopropane ring, being a strained system, can undergo ring-opening reactions under specific conditions to yield different scaffolds entirely. nih.govbeilstein-journals.org

This divergent approach enables the rapid generation of a diverse set of molecules for screening in drug discovery or materials science applications. nih.gov The ability to independently modify two different parts of the molecule provides a high degree of control over the final structure.

Potential in the Development of Advanced Materials with Cyclopropane and Nitrile Moieties

While primarily explored in the context of medicinal chemistry, the unique structural features of this compound suggest potential applications in materials science. The rigid, three-dimensional nature of the cyclopropane ring can influence the packing and morphology of molecular materials. rsc.org The polar nitrile group can introduce specific intermolecular interactions, such as dipole-dipole forces, and can also be a site for polymerization or surface attachment. nih.gov

The aryl iodide allows this building block to be incorporated into larger polymeric or macromolecular structures via cross-coupling polymerization. For example, Sonogashira or Suzuki polycondensation reactions could be used to create polymers where the 1-phenylcyclopropanecarbonitrile (B1362556) unit is a repeating monomer. The resulting materials could possess unique photophysical or electronic properties stemming from the combination of the conjugated polymer backbone and the pendant cyclopropane nitrile groups. The strained cyclopropane ring might also impart interesting mechanical properties to such polymers.

Future Research Directions and Emerging Trends for 1 4 Iodophenyl Cyclopropanecarbonitrile

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a framework for the future synthesis and application of 1-(4-Iodophenyl)cyclopropanecarbonitrile. researchgate.netnih.gov The goal is to maximize the benefits of chemical transformations while minimizing their adverse environmental effects. researchgate.net Future research will likely focus on developing synthetic routes that are more environmentally benign and economically attractive. nih.gov

Key areas for integration include:

Use of Renewable Feedstocks: Investigating synthetic pathways that originate from biomass or other renewable resources rather than traditional petrochemical sources is a primary goal of green chemistry. nih.gov

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Safer Solvents and Reagents: Reducing the use of hazardous solvents is a critical aspect of sustainable chemistry. scienceopen.com Research into solvent-free reaction conditions or the use of environmentally benign solvent systems for the synthesis and modification of this compound is a promising avenue. researchgate.netscienceopen.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and often allows for milder reaction conditions.

The following table outlines how green chemistry principles could be applied to the lifecycle of this compound.

| Green Chemistry Principle | Potential Application to this compound |

|---|---|

| Prevention | Developing synthetic routes with fewer steps and higher yields to minimize waste generation from the outset. |

| Atom Economy | Utilizing addition and cycloaddition reactions that incorporate all atoms of the reactants into the cyclopropane (B1198618) core or subsequent products. |

| Less Hazardous Chemical Syntheses | Replacing traditional iodination reagents with safer, less toxic alternatives. |

| Designing Safer Chemicals | Using computational toxicology to predict and minimize the intrinsic toxicity of any newly designed analogues. nih.gov |

| Safer Solvents & Auxiliaries | Employing water, supercritical fluids, or bio-derived solvents in its synthesis and reactions, moving away from chlorinated hydrocarbons. scienceopen.com |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using photochemical or electrochemical methods. |

| Use of Renewable Feedstocks | Exploring routes to the phenylcyclopropane scaffold starting from bio-based materials like lignin (B12514952) or terpenes. nih.gov |

| Reduce Derivatives | Avoiding the use of protecting groups during synthesis through the development of more selective catalysts and reaction conditions. |

| Catalysis | Using catalytic amounts of transition metals or organocatalysts for functionalization instead of stoichiometric reagents. |

| Design for Degradation | Incorporating functional groups into derivatives that allow for controlled environmental degradation after their intended use. |

| Real-time Analysis for Pollution Prevention | Implementing in-line analytical techniques during synthesis to monitor reaction progress and prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. nih.gov |

Exploration of Photoredox and Electro-Organic Transformations

Photoredox and electro-organic catalysis represent powerful, modern synthetic tools that utilize light and electricity, respectively, to generate reactive radical intermediates via single-electron transfer (SET) processes. mdpi.combohrium.com These methods are celebrated for their mild reaction conditions and unique ability to forge chemical bonds that are challenging to create using traditional methods. thieme-connect.de The aryl iodide moiety in this compound makes it an ideal candidate for such transformations.

Future research will likely explore the activation of the carbon-iodine bond under photoredox or electrochemical conditions to generate a 4-(cyanocyclopropyl)phenyl radical. This highly reactive intermediate could then be trapped by a wide range of coupling partners, opening up new avenues for derivatization. researchgate.net These eco-friendly strategies often offer green alternatives to conventional transition-metal-based catalysis. researchgate.net

Potential transformations to be investigated include:

C-C Bond Formation: Coupling with alkenes, alkynes, or arenes to build molecular complexity.

C-N Bond Formation: Reactions with amines, amides, or nitrogen-containing heterocycles.

C-O and C-S Bond Formation: Coupling with alcohols, phenols, or thiols.

The following table details prospective reactions for this compound using these modern synthetic methods.

| Transformation Type | Potential Reaction Partners | Anticipated Product Class | Methodology |

|---|---|---|---|

| Arylation | Electron-rich arenes (e.g., pyrroles, indoles) | Biaryl compounds | Photoredox Catalysis |

| Vinylation | Styrenes, acrylates | Stilbene and cinnamate (B1238496) analogues | Electro-organic Synthesis |

| Alkylation/Acylation | Enolates, alkyl radicals | Substituted phenylcyclopropanes | Dual Photoredox/Transition Metal Catalysis |

| Amination | Secondary amines, anilines | Aryl amine derivatives | Photoredox Catalysis |

| Sulfenylation | Thiols, disulfides | Aryl sulfide (B99878) derivatives | Electro-organic Synthesis. bohrium.com |

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, has emerged as a transformative technology in chemical synthesis. mdpi.com Its advantages over traditional batch processing include enhanced heat transfer, improved safety for hazardous reactions, rapid optimization, and straightforward scalability. mdpi.combeilstein-journals.org The integration of flow chemistry with automation allows for the multistep synthesis of complex molecules with minimal manual intervention. beilstein-journals.orgnih.gov

Future work on this compound could involve translating its synthesis or subsequent derivatization into a continuous flow process. thieme-connect.de This would be particularly advantageous for reactions that are exothermic, involve toxic reagents, or require precise control over reaction time and temperature. For example, coupling reactions at the iodo-position, which may require high temperatures or pressures, could be performed more safely and efficiently in a sealed flow reactor. nih.gov

The table below compares the potential application of batch versus flow synthesis for a hypothetical cross-coupling reaction involving this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger reactors and poses safety challenges. | Simple; achieved by running the system for a longer duration. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat dissipation. mdpi.com |

| Reaction Optimization | Time-consuming; requires multiple individual experiments. | Rapid; parameters (temperature, time, stoichiometry) can be varied quickly. mdpi.com |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters, leading to higher reproducibility. |

| Multistep Synthesis | Requires isolation and purification of intermediates at each step. | Enables telescoping of reaction steps without intermediate isolation. mdpi.com |

Investigation of Unconventional Reactivity and Catalyst Development

The unique combination of an aryl iodide and a cyclopropane ring in this compound invites the exploration of unconventional reactivity patterns through the development of novel catalytic systems.

Advanced Cross-Coupling: While standard cross-coupling reactions are predictable, research into new catalysts could enable previously inaccessible transformations. This includes developing catalysts that are more active at lower temperatures, tolerant of a wider range of functional groups, or capable of mediating novel bond disconnections.

C-H Activation: A highly desirable goal is the direct functionalization of C-H bonds. Future catalyst development could target the activation of C-H bonds on the phenyl ring or even the cyclopropane ring, allowing for derivatization without pre-functionalization.

Cyclopropane Ring-Opening: The strained cyclopropane ring can undergo cleavage under specific catalytic conditions. Designing catalysts to control the regioselectivity and stereoselectivity of ring-opening reactions would provide access to a diverse array of acyclic structures.

Ligand Design: The development of novel ligands is crucial for advancing catalysis. Inspired by research on conformationally rigid backbones, new chiral ligands based on the cyclopropane scaffold of the title compound could be designed for asymmetric catalysis. beilstein-journals.org

The following table summarizes potential areas for catalyst development and their impact on the reactivity of this compound.

| Research Area | Catalyst Type | Potential Transformation | Scientific Objective |

|---|---|---|---|

| Asymmetric Cross-Coupling | Chiral Palladium or Nickel Complexes | Enantioselective functionalization at a prochiral center | Access to chiral building blocks |

| Remote C-H Functionalization | Directing Group-Assisted Catalysts | Functionalization of the phenyl ring ortho to the cyclopropane group | Step-economic synthesis of complex analogues |

| Controlled Ring-Opening | Lewis or Brønsted Acid Catalysts | Regio- and stereoselective addition of nucleophiles across the cyclopropane ring | Generation of diverse linear scaffolds |

| Dual Catalysis | Photoredox Catalyst + Transition Metal Catalyst | Combining radical generation with cross-coupling pathways. mdpi.com | Access to novel reaction pathways and products |

Rational Design of Next-Generation Analogues for Specific Research Objectives

Rational design involves the systematic modification of a lead compound to optimize its properties for a specific application, such as biological activity or material science characteristics. mdpi.com this compound serves as an excellent starting scaffold for such endeavors due to its multiple, distinct points for chemical modification. nih.gov

Future research will focus on creating libraries of analogues by systematically altering each component of the molecule:

The Aryl Iodide: This position is the most obvious handle for modification. Using the cross-coupling, photoredox, and electrochemical methods described previously, the iodine can be replaced with a vast array of functional groups to probe interactions with biological targets or tune material properties.

The Phenyl Ring: Substituents can be added to the other positions of the phenyl ring to alter electronic properties, steric bulk, and solubility.

The Cyclopropane Ring: The stereochemistry of the cyclopropane ring can be varied, or substituents can be added to the ring itself to create more complex three-dimensional structures.

The Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to generate heterocyclic systems.

Structure-activity relationship (SAR) studies on these newly synthesized analogues will provide crucial insights, guiding the development of future lead candidates for various applications. mdpi.com

The table below illustrates a rational design strategy for creating next-generation analogues.

| Modification Site | Proposed Change | Synthetic Method | Research Objective |

|---|---|---|---|

| Iodine Atom | Replace with substituted aryl or heteroaryl groups | Suzuki or Stille Cross-Coupling | Explore extended π-systems for materials science or probe specific binding pockets in drug discovery. |

| Phenyl Ring | Introduce electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -CF₃) groups | Electrophilic Aromatic Substitution on a precursor | Tune redox potential or metabolic stability. |

| Cyclopropane Ring | Introduce gem-dimethyl groups | Kulinkovich or Simmons-Smith reaction on an olefin precursor | Increase lipophilicity and metabolic stability (thorpes-ingold effect). |

| Nitrile Group | Convert to a tetrazole ring | [2+3] Cycloaddition with an azide | Create a bioisostere of a carboxylic acid for medicinal chemistry applications. |

Q & A

Q. How does this compound compare to its nitro- and amino-substituted analogs in catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.